H-N-Methyl-Arginine Hydrochloride, often abbreviated as H-N-Me-Arg-OH.HCl, is a synthetic compound derived from the amino acid arginine. It is classified as a methylated derivative of arginine, where a methyl group is added to the nitrogen atom of the guanidino group. This compound is of interest in various fields, including biochemistry and pharmacology, due to its role in nitric oxide synthesis and its potential therapeutic applications.
H-N-Methyl-Arginine Hydrochloride can be synthesized in laboratory settings from arginine through various chemical reactions involving methylation agents. It is not commonly found in nature but can be produced through chemical synthesis for research and pharmaceutical purposes.
H-N-Methyl-Arginine Hydrochloride falls under the category of amino acid derivatives. It is specifically classified as a guanidine derivative due to its structural features resembling those of arginine.
The synthesis of H-N-Methyl-Arginine Hydrochloride typically involves the following methods:
The reaction can be summarized as follows:
H-N-Methyl-Arginine Hydrochloride has a complex molecular structure characterized by:
The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure, influencing its biological activity and interactions with enzymes and receptors.
H-N-Methyl-Arginine participates in several chemical reactions, primarily related to its role as a substrate for nitric oxide synthase. Key reactions include:
The inhibition of nitric oxide synthase by H-N-Methyl-Arginine can be represented as follows:
The mechanism of action of H-N-Methyl-Arginine primarily revolves around its role as an inhibitor of nitric oxide synthase. This inhibition leads to decreased production of nitric oxide, which is crucial for various physiological processes including vasodilation and neurotransmission.
Research indicates that H-N-Methyl-Arginine can modulate vascular responses and has implications in conditions such as hypertension and cardiovascular diseases by altering nitric oxide availability.
H-N-Methyl-Arginine Hydrochloride is utilized in various scientific research areas including:
H-N-Methyl-D-Arginine hydrochloride (H-N-Me-D-Arg-OH·HCl) represents a stereochemically and chemically modified variant of the proteinogenic amino acid L-arginine. Its core structure features a methyl group appended to the ω-guanidino nitrogen atom, fundamentally altering its hydrogen-bonding capacity, steric profile, and ionic character relative to native arginine. This N-methylation generates a monomethylarginine derivative—a modification category biologically installed by protein arginine methyltransferases (PRMTs), which catalyze S-adenosyl-L-methionine-dependent methylation of arginine residues in histones and non-histone proteins [4]. Unlike asymmetric dimethylarginine (ADMA) or symmetric dimethylarginine (SDMA)—products of Type I and Type II PRMT catalysis, respectively—monomethylarginine (MMA) serves as both an intermediate and an endpoint in cellular methylation pathways [6].
Table 1: Key Structural Attributes of H-N-Me-D-Arg-OH·HCl vs. Native Arginine and Related Derivatives
Property | L-Arginine·HCl | H-N-Me-L-Arg-OH·HCl | H-N-Me-D-Arg-OH·HCl | Biological Analogues (MMA) |
---|---|---|---|---|
Molecular Formula | C₆H₁₄N₄O₂·HCl | C₇H₁₇N₄O₂·HCl | C₇H₁₇N₄O₂·HCl | Substrate-dependent |
Molecular Weight (g/mol) | 210.66 | 224.69 | 224.69 | Substrate-dependent |
Chirality | L-configuration | L-configuration | D-configuration | L-configuration |
Methylation State | Unmodified | Nᴼ-monomethyl | Nᴼ-monomethyl | Nᴼ-monomethyl (e.g., H4R17me1) |
Charge Profile (pH 7) | +1 (guanidinium) | +1 (methylguanidinium) | +1 (methylguanidinium) | +1 (methylguanidinium) |
Key Biophysical Perturbation | Reference state | Steric bulk ↑, H-bond donors ↓ | Steric bulk ↑, H-bond donors ↓, Protease resistance ↑ | Alters protein-protein/DNA/RNA interfaces |
The D-configuration of H-N-Me-D-Arg-OH·HCl confers distinct biochemical properties versus its L-enantiomer or natural L-monomethylarginine. The inverted stereochemistry enhances resistance to proteolytic degradation—a critical feature for peptide-based therapeutic applications—while the methylated guanidinium group disrupts canonical hydrogen-bonding networks essential for molecular recognition events. For instance, PRMT substrate recognition relies heavily on interactions between the enzyme's substrate-binding pocket and the geometry and charge distribution of the target arginine’s guanidinium group [4]. Type III PRMTs (e.g., PRMT7) exclusively generate MMA marks, suggesting specialized roles for monomethylation over di-methylation in processes like DNA damage response . Synthetic incorporation of H-N-Me-D-Arg-OH·HCl into peptides or peptidomimetics thus exploits these natural mechanisms of epigenetic regulation while introducing metabolic stability.
H-N-Me-D-Arg-OH·HCl serves as a versatile building block in peptidomimetics targeting protein interaction interfaces, particularly those involving arginine recognition motifs. Its utility stems from two synergistic modifications: the N-methyl group and D-stereochemistry. Methylation diminishes the guanidinium’s hydrogen-bond donor capacity without eliminating its cationic character, enabling competitive yet biophysically distinct engagement with anionic binding pockets (e.g., kinase active sites, SH3 domains, or DNA grooves). Meanwhile, the D-configuration induces backbone conformations inaccessible to L-amino acids, facilitating disruption of secondary structure elements critical for native protein folding or aggregation [3].
In epidermal growth factor receptor (EGFR)-targeting peptidomimetics, derivatives incorporating methylated arginine analogues demonstrate enhanced binding specificity and proteolytic stability. Anti-EGFR receptor-binding peptidomimetics (AERPs) leverage arginine modifications to mimic antibody paratopes, achieving nanomolar affinity for EGFR’s extracellular domain without inducing receptor activation—unlike native epidermal growth factor [3]. H-N-Me-D-Arg-OH·HCl could potentiate such designs by conferring:
Table 2: Applications of Methylarginine Analogues in Peptidomimetic Engineering
Application Context | Role of Methyl-D-Arginine | Biological Target/Outcome |
---|---|---|
EGFR Antagonism | Mimics antibody paratope charge surface | Inhibits EGFR dimerization/signaling; tumor imaging |
PRMT Inhibition | Substrate competitive mimic; blocks AdoMet binding | Reduces histone/non-histone methylation (e.g., H4R3me) |
Splicing Modulation | Disrupts SMN Tudor-Sm protein MMA/SDMA interactions | Alters spliceosome assembly |
Substrate Recognition | Alters GAR/PGM motif presentation to PRMTs | Modifies methylation efficiency on substrates like FGF2 |
The emergence and conservation of arginine methylation across eukaryotes underscore its fundamental role in expanding proteomic functional diversity without altering genomic sequences. PRMTs diverged early in eukaryotic evolution, with Type I enzymes (PRMT1, -3, -4, -6, -8) and Type II/III enzymes (PRMT5, -7, -9) displaying conserved catalytic domains despite divergent substrate specificities [4] [6]. The monomethylarginine mark—installed solely by Type III PRMTs (PRMT7) or as an intermediate by Types I/II—represents an evolutionarily ancient modification predating symmetric or asymmetric dimethylation. This is evidenced by:
H-N-Me-D-Arg-OH·HCl and similar synthetic analogues chemically "recapitulate" these evolutionary innovations by exploiting conserved molecular recognition principles. For instance, Jumonji C (JmjC)-domain-containing demethylases (e.g., KDM4E, KDM5C), which catalyze arginine demethylation via 2-oxoglutarate-dependent hydroxylation, exhibit promiscuity toward both L-monomethylarginine and its stereoisomers in vitro [7]. This suggests that despite evolving to process L-MMA, their active sites retain latent flexibility capable of accommodating D-enantiomers—a property harnessed in inhibitor design. Similarly, PRMT substrate specificity hinges on N-terminal motifs (e.g., PRMT3’s zinc finger, PRMT8’s tetrameric interface) that recognize backbone geometry and side chain topology [4]. Synthetic methyl-D-arginine probes thus serve as tools to dissect the evolutionary constraints shaping these enzyme families—revealing how conserved folds (e.g., the SAM-binding Rossmann-like domain) accommodate divergent substrates through subtle structural variations.
The enduring selective pressure for arginine methylation is further highlighted by its regulatory dominance in rapid-response pathways (e.g., stress signaling or immune activation), where methylation reversibly modulates protein function without costly synthesis/degradation. Methylarginine analogues like H-N-Me-D-Arg-OH·HCl represent functional "fossils" in this landscape, enabling researchers to deconvolute the primordial chemistry that underlies contemporary epigenetic regulation.
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